2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol
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Overview
Description
2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . This compound is characterized by the presence of a furan ring, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol typically involves the reaction of 5-methylfuran-2-carbaldehyde with an appropriate amine and a reducing agent. One common method is the reductive amination of 5-methylfuran-2-carbaldehyde with 2-amino-1-propanol in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.
Major Products Formed
Oxidation: Formation of 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-one.
Reduction: Formation of 2-{[1-(tetrahydrofuran-2-yl)ethyl]amino}propan-1-ol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anti-inflammatory effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethanol
- 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-1-ol
- 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}pentan-1-ol
Uniqueness
Compared to similar compounds, 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring enhances its potential for π-π interactions, while the hydroxyl group provides additional sites for hydrogen bonding .
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-[1-(5-methylfuran-2-yl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C10H17NO2/c1-7(6-12)11-9(3)10-5-4-8(2)13-10/h4-5,7,9,11-12H,6H2,1-3H3 |
InChI Key |
RYLHADRJYIJNFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC(C)CO |
Origin of Product |
United States |
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